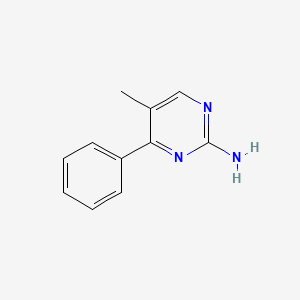

5-Methyl-4-phenylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 248027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSDEJRNSSPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311943 | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-77-3 | |

| Record name | MLS003115292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal candidate for targeting various biological macromolecules. Within this class of compounds, 5-Methyl-4-phenylpyrimidin-2-amine stands out as a key building block in the development of kinase inhibitors and other therapeutic agents. Its structural rigidity, combined with the potential for diverse functionalization, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . The structure, identified by CAS number 61541-77-3, features a central pyrimidine ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61541-77-3 | [1] |

| Molecular Formula | C₁₁H₁₁N₃ | [2] |

| Molecular Weight | 185.23 g/mol | [1] |

| Boiling Point | 386.2°C at 760 mmHg | [2] |

| Flash Point | 215.7°C | [2] |

| Density | 1.159 g/cm³ | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from readily available starting materials. The general strategy involves the coupling of a halogenated 2-aminopyrimidine derivative with phenylboronic acid.

A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine.

Step 1: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine

The initial step involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. This transformation is crucial as it introduces a leaving group (chlorine) at the 4-position of the pyrimidine ring, which is necessary for the subsequent Suzuki coupling.

Figure 2: Synthesis of the key intermediate, 2-Amino-4-chloro-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine [4][5]

-

To a round-bottom flask, add 2-amino-4-hydroxy-5-methylpyrimidine.

-

Carefully add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux and maintain until the reaction is complete (the mixture becomes homogeneous).

-

After completion, remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the cooled residue onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., ammonia solution) to a pH of approximately 8.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., 50% ethanol) to afford the pure 2-amino-4-chloro-5-methylpyrimidine.

Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The workup with ice and subsequent neutralization is critical for quenching the reactive POCl₃ and precipitating the product.

Step 2: Suzuki-Miyaura Coupling to Yield this compound

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-4-chloro-5-methylpyrimidine and phenylboronic acid. This reaction forms the key carbon-carbon bond between the pyrimidine ring and the phenyl group.

Figure 3: Final Suzuki-Miyaura coupling step.

General Experimental Protocol: Suzuki-Miyaura Coupling [3][6][7]

-

In a reaction vessel, combine 2-amino-4-chloro-5-methylpyrimidine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, the methyl protons, and the protons of the amino group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Pyrimidine) |

| 2950-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings (Phenyl and Pyrimidine) |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (185.23). The fragmentation pattern can provide further structural information.

Reactivity of the 2-Aminopyrimidine Core

The 2-aminopyrimidine core of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

-

N-Functionalization of the Amino Group : The primary amino group at the 2-position is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[4]

-

Electrophilic Aromatic Substitution : The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino group can activate the ring towards electrophilic substitution, although harsher conditions may be required compared to more electron-rich aromatic systems.

-

Palladium-Catalyzed Cross-Coupling Reactions : As demonstrated in its synthesis, the pyrimidine ring can participate in cross-coupling reactions. Further functionalization of the ring may be possible through these methods.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound and its derivatives have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Polo-like kinase 4 (PLK4).[2][8]

The phenyl group at the 4-position and the methyl group at the 5-position can be directed towards different pockets within the kinase active site, and modifications of these groups can be used to tune the potency and selectivity of the inhibitor. For instance, derivatives of N-phenylpyrimidin-2-amine have been developed as potent c-Met inhibitors for the treatment of cancer.

The versatility of the 2-aminopyrimidine core allows for the creation of extensive compound libraries for high-throughput screening, making this compound a valuable starting point for the discovery of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound of significant interest due to its prevalence in medicinally important molecules. Its synthesis can be efficiently achieved through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The chemical properties of this compound, particularly the reactivity of the 2-aminopyrimidine core, provide a versatile platform for the development of new chemical entities. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4-phenylpyrimidin-2-amine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a key pyrimidine derivative, 5-Methyl-4-phenylpyrimidin-2-amine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we will construct a self-validating analytical workflow. This document is designed to not only confirm the structure of the title compound but also to serve as a practical guide for researchers engaged in the characterization of similar heterocyclic molecules.

Introduction: The Significance of Pyrimidine Scaffolds and the Need for Rigorous Elucidation

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[2][3] Their derivatives are of immense interest in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The seemingly subtle placement of substituents on the pyrimidine ring can dramatically alter a compound's biological and pharmacological profile.

The title compound, this compound, is a representative example of a substituted aminopyrimidine. Its structural features—an amino group at the 2-position, a phenyl ring at the 4-position, and a methyl group at the 5-position—all contribute to its unique chemical properties and potential biological interactions. An unambiguous determination of this substitution pattern is crucial for its development and application. This guide will detail the synergistic application of modern spectroscopic techniques to achieve this.

Experimental Design: A Multi-faceted Approach to Structural Verification

To ensure the unequivocal elucidation of the molecular structure, a multi-pronged analytical strategy is employed. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. The existence of experimental data for this compound is confirmed by its entry in spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H NMR and ¹³C NMR.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

The chemical shift range should be set from 0 to 12 ppm.

-

Reference the spectrum to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).

-

Integration of all signals will be performed to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

The chemical shift range should be set from 0 to 180 ppm.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the presence of specific structural motifs.

-

Mass Spectrometry Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is expected to readily protonate to form [M+H]⁺ ions.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected monoisotopic mass for C₁₁H₁₁N₃ is 185.0953 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 186.1031.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

FTIR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation and Structure Elucidation

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Based on analogous structures in the literature, the following signals are predicted for this compound:

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons. The exact appearance will depend on the degree of restricted rotation of the phenyl ring.

-

Pyrimidine Ring Proton: A singlet for the proton at the 6-position of the pyrimidine ring, expected to appear downfield, likely in the range of δ 8.0-8.5 ppm.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.5 ppm, integrating to 2 protons. The chemical shift of these protons is concentration and solvent-dependent, and they may exchange with D₂O.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.6 ppm, integrating to 3 protons.

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are as follows:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| 160-165 | C2 (attached to -NH₂) | The amino group has a strong shielding effect. |

| 155-160 | C4 (attached to phenyl) | Attached to a nitrogen and a phenyl group. |

| 150-155 | C6 | Aromatic CH in the pyrimidine ring. |

| 128-135 | Phenyl carbons | Typical range for aromatic carbons.[5] |

| 110-120 | C5 (attached to -CH₃) | Shielded by the adjacent methyl group. |

| 15-25 | -CH₃ | Typical range for an aromatic methyl carbon. |

Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Analysis of Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186. The high-resolution mass should be within 5 ppm of the calculated value. The fragmentation pattern in MS/MS will be key to confirming the connectivity.

-

Predicted Fragmentation Pathways:

-

Loss of a hydrogen atom: [M+H-H]⁺ at m/z 185.

-

Loss of the methyl group: [M+H-CH₃]⁺ at m/z 171.

-

Cleavage of the pyrimidine ring can lead to characteristic fragments. For instance, the loss of HCN from the pyrimidine ring is a common fragmentation pathway.

-

Fragments corresponding to the phenyl group (m/z 77) or a phenyl-containing fragment are also expected.

-

Amines typically undergo α-cleavage, but in this aromatic system, the fragmentation will be more complex and driven by the stability of the resulting ions.[6][7]

Analysis of FTIR Spectrum

The FTIR spectrum will confirm the presence of key functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂)[8] |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1475 | C=C and C=N stretch | Aromatic rings (phenyl and pyrimidine)[9][10] |

| 1335-1250 | C-N stretch | Aromatic amine |

The presence of two bands in the N-H stretching region would be characteristic of a primary amine.

Conclusion: Convergent Evidence for the Structure of this compound

The synergistic interpretation of data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy provides a robust and self-validating method for the structure elucidation of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the substitution pattern on the pyrimidine and phenyl rings. Mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy verifies the presence of the key functional groups. This comprehensive approach ensures the high-fidelity characterization of this important pyrimidine derivative, which is a critical step in its potential development for pharmaceutical applications.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijirset.com [ijirset.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 5-Methyl-4-phenylpyrimidin-2-amine (CAS No. 61541-77-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential therapeutic applications of 5-Methyl-4-phenylpyrimidin-2-amine. By synthesizing established chemical principles with insights from contemporary research on related heterocyclic compounds, this document provides a robust framework for utilizing this molecule in a research and development context.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including several approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The 2-aminopyrimidine moiety, in particular, is a well-established "hinge-binder" for various protein kinases, making it a privileged scaffold in the design of kinase inhibitors for oncology, immunology, and other therapeutic areas.[1][2] this compound (CAS No. 61541-77-3), with its characteristic substitution pattern, represents a valuable chemical entity for further exploration and derivatization in drug discovery programs. This guide will delve into its fundamental characteristics and its potential as a building block for novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61541-77-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁N₃ | [3][] |

| Molecular Weight | 185.23 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=CN=C(N=C1C2=CC=CC=C2)N | [4] |

| InChI Key | JVMSDEJRNSSPMM-UHFFFAOYSA-N | [4][] |

| Density (Predicted) | 1.159 g/cm³ | [4][] |

| Boiling Point (Predicted) | 386.2°C at 760 mmHg | [4] |

| Flash Point (Predicted) | 215.7°C | [4] |

Synthesis and Purification Protocol

Proposed Synthetic Pathway: Condensation of a Phenyl-substituted Acetoacetaldehyde equivalent with Guanidine

The core principle of this synthesis is the reaction of a 1,3-dielectrophile with guanidine, which provides the N-C-N fragment of the pyrimidine ring. The phenyl and methyl groups at positions 4 and 5, respectively, necessitate a specific β-dicarbonyl precursor.

Diagram 1: Proposed Synthesis of this compound

Step-by-Step Experimental Protocol

Rationale: This protocol employs a base-catalyzed condensation reaction. Sodium ethoxide serves to deprotonate the guanidine, rendering it a more potent nucleophile, and to catalyze the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Ethanol is a suitable polar protic solvent for these reactants.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: Add guanidine hydrochloride (1.0 equivalent) to the stirred solution and allow it to react for 15-20 minutes to form free guanidine.

-

Addition of β-Dicarbonyl Precursor: Dissolve 2-methyl-3-oxo-3-phenylpropanal (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by HPLC analysis, and its identity verified through spectroscopic methods as outlined in the following section. The melting point of the purified solid should also be determined and recorded.

Spectroscopic and Analytical Characterization

Characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).- A singlet for the pyrimidine C-H proton (~8.0-8.5 ppm).- Multiplets for the phenyl (C₆H₅) protons (~7.2-7.8 ppm).- A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable (~5.0-6.0 ppm). |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons (~110-165 ppm).- Resonances for the phenyl ring carbons (~125-140 ppm).- A resonance for the methyl carbon (~15-20 ppm). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 186.10, corresponding to the molecular formula C₁₁H₁₁N₃. |

| FT-IR | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1500-1650 cm⁻¹).- C-H stretching vibrations (~2900-3100 cm⁻¹). |

Analytical Workflow for Purity Assessment

Diagram 2: Analytical Workflow for Quality Control

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the development of targeted therapeutics. The 2-aminopyrimidine core is a proven pharmacophore for kinase inhibition. By analyzing published research on structurally similar molecules, we can infer high-potential applications for this compound.

Scaffold for Kinase Inhibitor Development

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine structure is adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is central to cytokine signaling in the immune system. Mutations, such as JAK2V617F, lead to myeloproliferative neoplasms (MPNs).[1] Research has demonstrated that N-phenylpyrimidin-2-amine derivatives can be potent and selective JAK2 inhibitors.[1][2] The phenyl group at the 4-position of the core molecule can be further functionalized to explore the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.[1]

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors for anticancer applications.[7] The core structure of this compound provides an excellent starting point for designing new PLK4 inhibitors.

-

Aurora Kinase Inhibitors: Aurora kinases (A and B) are critical for mitotic progression, and their inhibition leads to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[8] This suggests that the N-phenylpyrimidin-2-amine scaffold is a viable starting point for developing inhibitors against this kinase family.

Diagram 3: 2-Aminopyrimidine as a Kinase Hinge-Binder

Potential as an Antifungal Agent

Invasive fungal infections pose a significant threat to human health. One of the primary targets for antifungal drugs is sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. Recent studies have shown that 2-phenylpyrimidine derivatives can act as novel CYP51 inhibitors, exhibiting broad-spectrum antifungal activity.[9] The 4-phenyl group on this compound could be a key pharmacophoric element for binding to the active site of fungal CYP51, making this compound and its derivatives promising candidates for the development of new antifungal agents.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Safety: While specific toxicity data for this compound is not available, related aminopyrimidines may cause skin and eye irritation. It is prudent to treat this compound as potentially harmful if swallowed or inhaled.[10] Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its 2-aminopyrimidine core serves as a privileged scaffold for targeting a wide range of protein kinases implicated in cancer and inflammatory diseases. Furthermore, emerging research points to the potential of the phenylpyrimidine framework in developing novel antifungal agents. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis, and a scientifically-grounded perspective on its potential applications. It is hoped that this resource will empower researchers to effectively utilize this valuable chemical tool in their pursuit of novel therapeutic agents.

References

- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 61541-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arctomsci.com [arctomsci.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methyl-6-phenylpyrimidin-2-amine | C11H11N3 | CID 603940 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 5-Methyl-4-phenylpyrimidin-2-amine

An In-depth Technical Guide to the Biological Activity of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this class, the this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this scaffold. We will delve into the key therapeutic areas where these compounds have shown significant promise, primarily focusing on their potent anticancer properties through kinase inhibition. This document will explore synthesis strategies, mechanisms of action, structure-activity relationships (SAR), and the preclinical data that underscore the therapeutic potential of this chemical series.

Introduction: The Pyrimidin-2-amine Privileged Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular architectures that appear recurrently in active agents against different biological targets. The N-phenylpyrimidin-2-amine framework is a classic example, forming the core of numerous FDA-approved kinase inhibitors[1]. The strategic placement of substituents on the pyrimidine and phenyl rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound variant, the focus of this guide, has emerged as a particularly fruitful starting point for the development of targeted therapies, most notably in oncology. Its derivatives have been extensively explored as inhibitors of critical signaling proteins that drive cancer progression.

General Synthesis Strategies

The generation of diverse libraries of this compound derivatives typically relies on robust and versatile cross-coupling methodologies. A common and effective approach begins with a di-substituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine. This allows for sequential, selective reactions to build the final molecule.

A representative synthetic workflow involves an initial nucleophilic substitution or a Suzuki coupling reaction at the C4 position, followed by a Buchwald-Hartwig cross-coupling to install the substituted amine at the C2 position. This modular approach is highly amenable to creating a wide array of analogs for SAR studies.

Experimental Protocol: Representative Synthesis of a Derivative

-

Step 1: Suzuki Coupling: To a solution of 2,4-dichloro-5-methylpyrimidine in a dioxane/ethanol/water mixture, add potassium carbonate, a palladium catalyst such as PdCl₂(dppf)₂, and the desired boronic acid (e.g., a substituted pyrazole boronate).[2]

-

Step 2: Heating: Heat the reaction mixture at 80°C for 2-4 hours under an inert atmosphere (e.g., Nitrogen).[2]

-

Step 3: Work-up & Purification: After cooling, perform an extractive work-up and purify the resulting intermediate (e.g., 2-chloro-5-methyl-4-(pyrazol-4-yl)pyrimidine) via column chromatography.

-

Step 4: Buchwald-Hartwig Amination: Combine the purified intermediate with the desired aniline derivative in a suitable solvent like dioxane. Add a palladium catalyst and a ligand (e.g., Pd₂(dba)₃, X-Phos) and a base (e.g., K₂CO₃).

-

Step 5: Final Assembly: Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS.[2][3]

-

Step 6: Final Purification: After cooling, perform a final work-up and purification to yield the target N-phenyl-5-methyl-4-(substituted)pyrimidin-2-amine derivative.

This two-step coupling strategy offers high flexibility in modifying both the C4 and C2 positions of the pyrimidine core, which is crucial for optimizing biological activity.

Caption: General Synthetic Workflow for Derivatives.

Key Biological Activity: Anticancer Properties via Kinase Inhibition

The most significant biological activities reported for this compound derivatives are their potent and often selective inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

Janus Kinase 2 (JAK2) Inhibition

Mutations in Janus Kinase 2 (JAK2), particularly the JAK2V617F mutation, are a primary driver of myeloproliferative neoplasms (MPNs), a group of blood cancers.[2][4] This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation. Derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been identified as highly potent and selective JAK2 inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The pyrimidin-2-amine core is crucial for activity, forming key hydrogen bonds with the hinge region of the JAK2 kinase domain, specifically with the backbone of residues Tyrosine 931 (TYR931) and Leucine 932 (LEU932).[2] This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the autophosphorylation and activation of JAK2 and its downstream signaling pathways, such as the STAT pathway.

One standout compound, designated A8 , demonstrated an IC₅₀ value of 5 nM against JAK2 kinase.[2][4] Furthermore, it showed significant selectivity for JAK2 over other JAK family members, which is critical for minimizing off-target effects and improving the safety profile.[2]

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

| Compound | Target | IC₅₀ (nM) | Selectivity (Fold vs. JAK2) | Cell Line | GI₅₀ (nM) |

| A8 | JAK2 | 5 | - | SET-2 | 22 |

| JAK1 | 193 | 38.6x | Ba/F3-JAK2V617F | 20 | |

| JAK3 | 273 | 54.6x | MOLM-13 | >1000 | |

| TYK2 | 206 | 41.2x |

Data compiled from references[2][4]. IC₅₀ represents the concentration for 50% inhibition of kinase activity. GI₅₀ represents the concentration for 50% inhibition of cell growth.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[3] Overexpression of PLK4 is common in various cancers, leading to genomic instability and tumorigenesis. Consequently, PLK4 has emerged as a promising anticancer target. A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.

Mechanism and SAR: Similar to JAK2 inhibitors, these compounds bind to the ATP-binding pocket of PLK4. Molecular docking studies show that the aminopyrimidine core interacts with the kinase hinge region.[3] Structure-activity relationship studies revealed that introducing specific hydrophilic fragments into the solvent-exposed region and hydrophobic groups into a pocket adjacent to the DFG motif could significantly enhance potency. Compound 8h from one such study showed a PLK4 IC₅₀ of 6.7 nM and exhibited excellent antiproliferative activity against breast cancer cell lines.[3]

| Compound | Target | IC₅₀ (nM) | Cell Line (Breast Cancer) | Antiproliferative IC₅₀ (µM) |

| 3b | PLK4 | 31.2 | MCF-7 | 0.093 |

| 3r | PLK4 | 17.4 | MDA-MB-231 | 0.089 |

| 8h | PLK4 | 6.7 | BT474 | 0.052 |

| Centrinone (Control) | PLK4 | 2.71 | MCF-7 | 0.047 |

Data compiled from reference[3].

Other Anticancer Targets

The versatility of the pyrimidin-2-amine scaffold is further highlighted by its activity against other cancer-related targets:

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cancer cell death.[5]

-

Cyclin-Dependent Kinase 9 (CDK9): Derivatives with a thiazole group at the C4 position showed high activity as CDK9 inhibitors, which is involved in regulating transcription.[6]

-

USP1/UAF1 Deubiquitinase: While a different isomer (pyrimidin-4-amine), related structures have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage repair, presenting another avenue for anticancer therapy.[7]

Antimicrobial and Antioxidant Activities

While the primary focus has been on oncology, the broader pyrimidinamine scaffold has also been investigated for other therapeutic properties. A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated moderate antimicrobial and antioxidant activities.[8][9]

-

Antimicrobial Activity: Certain derivatives showed moderate activity against clinically isolated bacterial and fungal strains.[8]

-

Antioxidant Activity: Two compounds from the series exhibited good radical-scavenging activity in a DPPH assay.[8]

Though structurally distinct from the kinase inhibitors, these findings underscore the chemical tractability and diverse biological potential of the core pyrimidine structure.

Preclinical Development and Pharmacokinetics

A critical step in drug development is optimizing the pharmacokinetic (PK) properties of a lead compound. For the selective JAK2 inhibitor A8 , researchers not only achieved high potency but also significantly improved its drug-like properties compared to the initial lead compound.

Pharmacokinetic Profile of Compound A8

| Parameter | Value | Implication |

| Human Liver Microsomal Stability | Significantly Improved | Reduced metabolic breakdown, potentially leading to a longer half-life in the body. |

| Bioavailability (in vivo) | 41.1% | A substantial fraction of the drug is absorbed and reaches systemic circulation when administered orally.[4] |

These improvements, particularly the enhanced metabolic stability achieved by replacing an amide bond with a more robust sulfonamide, are crucial for advancing a compound from a laboratory tool to a viable clinical candidate.[2]

Caption: A Typical Preclinical Evaluation Workflow.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. The extensive research into its derivatives has primarily yielded powerful anticancer agents, particularly inhibitors of kinases like JAK2 and PLK4 that are central to tumor growth and survival. The modular synthesis allows for extensive structure-activity relationship studies, leading to the optimization of not only potency and selectivity but also crucial pharmacokinetic properties. The success in developing preclinical candidates like the JAK2 inhibitor A8 highlights the profound potential of this scaffold in modern, targeted drug discovery. Future research will likely continue to expand the range of biological targets for this privileged framework, potentially uncovering new therapies for a host of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

5-Methyl-4-phenylpyrimidin-2-amine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of various protein kinases.[1] This guide focuses on the this compound core, a specific embodiment of this scaffold that has given rise to a new generation of potent and selective kinase inhibitors. We will delve into the primary mechanism of action for this class of compounds—inhibition of Janus Kinase 2 (JAK2)—a critical mediator in myeloproliferative neoplasms.[2][3] Furthermore, this document will explore the scaffold's broader utility against other oncologically relevant kinases such as c-Met and Aurora Kinases.[4][5] By synthesizing data from seminal studies, we will provide a detailed examination of the molecular interactions, downstream cellular consequences, and the critical experimental workflows required to characterize and validate the mechanism of action for this important class of therapeutic agents.

Introduction: The Phenylaminopyrimidine Privileged Scaffold

The phenylaminopyrimidine core structure is a recurring motif in a multitude of clinically significant kinase inhibitors, most famously exemplified by Imatinib, a cornerstone in targeted cancer therapy.[1] This scaffold's success lies in its intrinsic ability to mimic the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The this compound variant builds upon this foundation, with substitutions at the 5-position and 4-position of the pyrimidine ring, and on the phenyl ring, enabling fine-tuning of potency and selectivity against specific kinase targets.

The primary focus of recent research for this scaffold has been the inhibition of the JAK family of non-receptor tyrosine kinases, particularly JAK2.[2][3] The discovery of the activating JAK2V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) has made it a highly sought-after therapeutic target.[2][3] Derivatives of the this compound core have demonstrated exceptional potency and selectivity for JAK2, offering a promising avenue for the treatment of these hematological disorders.[2][3]

Primary Mechanism of Action: Selective JAK2 Inhibition

The predominant mechanism of action for optimized this compound derivatives is the potent and selective inhibition of JAK2 kinase activity.

Molecular Target Interaction

Compounds based on this scaffold function as ATP-competitive inhibitors. The core pyrimidin-2-amine moiety is crucial for anchoring the molecule within the ATP-binding site of JAK2. Molecular docking and structural studies reveal a conserved binding mode:

-

Hinge Region Interaction: The pyrimidine ring forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase, specifically with the backbone of Leucine 932 (LEU932) and Tyrosine 931 (TYR931).[2] This interaction is fundamental to the inhibitory activity of this entire class of compounds.[2]

-

Hydrophobic Pocket Occupancy: The 4-phenyl group extends into a hydrophobic pocket, with further substitutions on this ring allowing for optimization of van der Waals interactions and selectivity.

-

Solvent Front Engagement: Modifications, often at the para-position of the phenyl ring, extend towards the solvent-exposed region. Introducing structures like sulfonamides can form additional hydrogen bonds with residues such as Glutamine 853 (GLN853) and Leucine 855 (LEU855), which significantly enhances both potency and selectivity against other JAK family members (JAK1, JAK3, TYK2).[2]

Below is a diagram illustrating the binding mode of a representative inhibitor within the JAK2 ATP-binding pocket.

Caption: Binding mode of the inhibitor scaffold in the JAK2 kinase domain.

Downstream Signaling Pathway Inhibition

JAK2 activation, often driven by the V617F mutation, leads to the constitutive phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This aberrant signaling cascade drives cell proliferation and survival.

By inhibiting JAK2, this compound derivatives block this entire pathway. The inhibition of JAK2 autophosphorylation prevents the subsequent phosphorylation of STAT proteins. As a result, phosphorylated STAT (pSTAT) levels decrease, preventing their dimerization, nuclear translocation, and transcription of target genes responsible for cell growth and survival.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition.

Caption: Inhibition of the JAK-STAT signaling pathway.

Cellular and Phenotypic Consequences

The inhibition of the JAK-STAT pathway translates into distinct, measurable cellular effects in relevant cancer cell lines (e.g., SET-2 or Ba/F3-JAK2V617F cells).[2] These include:

-

Anti-proliferative Activity: A significant reduction in cell proliferation and viability.

-

Cell Cycle Arrest: Blockade of the cell cycle, often in the G0/G1 phase.[2]

-

Induction of Apoptosis: Triggering of programmed cell death as a result of survival signal withdrawal.[2]

Broadening the Target Scope: A Versatile Kinase Inhibitor Scaffold

While JAK2 is a prominent target, the this compound scaffold demonstrates inhibitory activity against other important cancer-related kinases, highlighting its versatility.

| Kinase Target | Therapeutic Relevance | Reported Potency (IC₅₀) | Reference |

| JAK2 | Myeloproliferative Neoplasms | 5 nM (Compound A8) | [2][3] |

| c-Met | Oncogenesis & Metastasis | 15.0 nM (Compound 34a) | [4] |

| Aurora A/B | Mitotic Regulation in Cancer | 8.0 / 9.2 nM (Compound 18) | [5] |

| PLK4 | Centriole Duplication, Cancer | 6.7 nM (Compound 8h) | [6] |

| Mnk2 | Tumorigenesis | Potent Inhibition Reported | [7] |

Note: IC₅₀ values are for specific optimized derivatives and not the core scaffold itself.

This adaptability stems from the scaffold's ability to fit within the highly conserved ATP-binding pocket. Selectivity is achieved through specific substitutions that exploit subtle differences in the amino acid residues surrounding this pocket in different kinases.

Experimental Workflows for Mechanism of Action Validation

To rigorously validate the mechanism of action of a novel this compound derivative, a tiered experimental approach is essential. The following protocols represent a standard, self-validating workflow.

Workflow Overview

Caption: Tiered workflow for MoA validation of a kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Rationale: To determine the direct inhibitory effect of the compound on the target kinase (e.g., JAK2) and calculate its potency (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity in measuring kinase activity by quantifying the amount of ADP produced.

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the test compound in DMSO. Dilute recombinant human JAK2 enzyme and the substrate (e.g., a generic peptide substrate) in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of the enzyme/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

-

Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control/100% activity).

-

Protocol 2: Cellular Target Engagement via Western Blot

Rationale: To confirm that the compound inhibits the target kinase within a cellular context. This is achieved by measuring the phosphorylation status of a direct downstream substrate (e.g., pSTAT3 for JAK2).

Methodology:

-

Cell Culture & Treatment: Seed a JAK2-dependent cell line (e.g., SET-2) in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH is essential.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity. A dose-dependent decrease in the pSTAT3/total STAT3 ratio indicates successful target engagement.

Conclusion and Future Directions

The this compound scaffold is a clinically relevant and highly adaptable platform for the development of potent kinase inhibitors. Its primary, well-documented mechanism of action involves the ATP-competitive inhibition of JAK2, leading to the suppression of the STAT signaling pathway and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The versatility of this core structure has been further demonstrated by its successful application in targeting other critical kinases like c-Met and Aurora kinases.

Future research will likely focus on further optimizing the scaffold to enhance selectivity, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The continued exploration of novel substitutions on the phenyl and pyrimidine rings will undoubtedly yield next-generation inhibitors with superior therapeutic profiles for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Methyl-4-phenylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this broad class, the 5-methyl-4-phenylpyrimidin-2-amine core has emerged as a particularly privileged scaffold. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of derivatives and analogs targeting a wide range of biological pathways implicated in cancer, inflammatory disorders, and infectious diseases. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this versatile chemical entity, from its fundamental synthesis to its nuanced structure-activity relationships and its application in modern drug discovery.

I. The this compound Core: Structural and Physicochemical Properties

The this compound scaffold is characterized by a central pyrimidine ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position. The strategic placement of these substituents imparts a unique combination of rigidity and conformational flexibility, allowing for precise interactions with various biological targets. The phenyl ring provides a key site for hydrophobic interactions, while the 2-amino group serves as a crucial hydrogen bond donor and acceptor. The 5-methyl group can influence the overall conformation and metabolic stability of the molecule.

II. Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a convergent approach, where the pyrimidine core is constructed and subsequently functionalized. A common and versatile method involves the use of 2,4-dichloro-5-methylpyrimidine as a key intermediate.

A. Core Synthesis: A Step-by-Step Protocol

A widely adopted synthetic route to access N-aryl-5-methyl-4-phenylpyrimidin-2-amines involves a two-step process: a Suzuki coupling followed by a Buchwald-Hartwig amination.[1]

Protocol 1: Synthesis of N-(4-(aminomethyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine (A JAK2 Inhibitor Analog)

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

2-Iodopropane

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

2,4-dichloro-5-methylpyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)2)

-

Dioxane/Ethanol/Water mixture

-

Aniline derivatives

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate acid or acid chloride

-

N,N-Diisopropylethylamine (DIEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Appropriate sulfonyl chloride

Procedure:

-

Isopropyl Substitution: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in acetonitrile, add potassium carbonate and 2-iodopropane. Reflux the mixture.

-

Suzuki Coupling: Combine the resulting isopropyl-substituted pyrazole boronate with 2,4-dichloro-5-methylpyrimidine in a dioxane/ethanol/water mixture. Add PdCl2(dppf)2 and potassium carbonate. Heat the reaction at 80°C for 2 hours.

-

Buchwald-Hartwig Amination: To the product from the Suzuki coupling, add an appropriate aniline derivative and dioxane. Reflux the mixture under a nitrogen atmosphere for 4 hours.

-

Boc Deprotection: If a Boc-protected aniline was used, remove the protecting group using trifluoroacetic acid in dichloromethane.

-

Amidation/Sulfonylation: The final derivatives can be synthesized by reacting the resulting amine with an appropriate acid (using HATU and DIEA in DCM) or acid chloride/sulfonyl chloride (using DIEA in DCM).

References

The Structure-Activity Relationship of Pyrimidine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a vast range of therapeutic applications.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of how modifications to this privileged heterocycle influence biological activity. We will delve into the nuances of SAR across key therapeutic areas, including oncology, virology, and microbiology, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This guide is designed to be a practical resource, empowering researchers to rationally design and develop the next generation of pyrimidine-based therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a fundamental building block of life, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal pharmacophore for interacting with biological targets.[4] The versatility of the pyrimidine ring allows for substitutions at multiple positions, providing a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a plethora of approved drugs targeting a wide range of diseases.[2]

Pyrimidine Derivatives as Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[5]

Mechanism of Action: Targeting the ATP-Binding Site

The majority of pyrimidine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates.[6] The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor in the active site.[7]

Structure-Activity Relationship of Pyrimidine-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer therapy.[1][2] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been extensively explored as EGFR inhibitors.[1][2]

Key SAR Insights for EGFR Inhibitors:

-

Substitution at the 4-position: A substituted aniline at the 4-position of the pyrimidine ring is a common feature and is crucial for potent EGFR inhibition. The nature and substitution pattern on this aniline ring significantly impact activity. For example, small, hydrophobic groups at the meta-position of the aniline ring often enhance potency.

-

Fusion of Heterocyclic Rings: Fusing a five- or six-membered heterocyclic ring to the pyrimidine core can enhance binding affinity and selectivity. For instance, pyrrolo[2,3-d]pyrimidines have shown excellent potency against EGFR.[2]

-

Role of the Hinge-Binding Motif: The pyrimidine nitrogen atoms are critical for forming hydrogen bonds with the hinge region of the EGFR kinase domain, a key anchoring point for the inhibitor.[2]

Table 1: In Vitro Cytotoxicity of Representative Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [8]

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.02 |

Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives Against Various Kinases [9]

| Compound | Target Kinase | IC50 (nM) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Lapatinib | EGFR, HER2 | 9.8, 10.2 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrimidine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Materials:

-

Target kinase

-

Pyrimidine derivative library (dissolved in DMSO)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the appropriate kinase reaction buffer as specified for the target kinase.

-

Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each pyrimidine derivative from the library into the wells of a 384-well plate.

-

Kinase Addition: Add 5 µL of the kinase solution to each well.

-

Substrate/ATP Addition: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Visualization of EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is often targeted by pyrimidine-based kinase inhibitors.[10][11][12][13]

Caption: Simplified EGFR signaling pathway.

Pyrimidine Nucleosides as Antiviral Agents

Pyrimidine nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication.[11] They are widely used in the treatment of various viral infections, including HIV, hepatitis B and C, and herpes simplex virus.

Mechanism of Action: Chain Termination of Viral DNA/RNA

Pyrimidine nucleoside analogs are prodrugs that are activated by phosphorylation within the host cell to their triphosphate form.[4] These triphosphates then act as competitive inhibitors of viral DNA or RNA polymerases.[4] When incorporated into the growing viral nucleic acid chain, they cause chain termination because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4]

Structure-Activity Relationship of Anti-HIV Pyrimidine Nucleosides

Zidovudine (AZT), a thymidine analog, was the first approved drug for the treatment of HIV. Its discovery spurred the development of a wide range of pyrimidine nucleoside reverse transcriptase inhibitors (NRTIs).

Key SAR Insights for Anti-HIV Nucleosides: [14][15]

-

3'-Azido Group: The presence of a 3'-azido group on the sugar moiety is a key feature for potent anti-HIV activity, as seen in AZT.

-

Modifications at the 5-position: Substitution at the C-5 position of the pyrimidine ring can influence antiviral potency. Small alkyl groups like methyl and ethyl generally lead to high potency, while larger alkyl groups can decrease activity.

-

Sugar Moiety: Modifications to the sugar ring are critical. For instance, the 2',3'-dideoxy nature of many NRTIs is essential for their chain-terminating mechanism.

-

Base Modification: Replacing the uracil ring with cytosine or 5-methylcytosine can result in analogs with high potency and low toxicity.

Table 3: Anti-HIV-1 Activity of Representative Pyrimidine Nucleosides [14]

| Compound | EC50 (µM) |

| AZT | 0.005 |

| 3'-azido-2',3'-dideoxyuridine | 0.01 |

| 3'-azido-5-ethyl-2',3'-dideoxyuridine | 0.003 |

Experimental Protocol: Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a general method for evaluating the anti-HIV activity of pyrimidine nucleosides in primary human PBMCs.

Materials:

-

Human PBMCs

-

HIV-1 stock

-

Pyrimidine nucleoside derivatives

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and IL-2

-

96-well plates

-

Reverse transcriptase (RT) assay kit

-

p24 antigen ELISA kit

Procedure:

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days.

-

Cell Plating: Seed the stimulated PBMCs into 96-well plates.

-

Compound Addition: Add serial dilutions of the pyrimidine nucleoside derivatives to the wells.

-

Virus Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7 days.

-

Supernatant Collection: After 7 days, collect the cell culture supernatants.

-

Quantification of Viral Replication: Measure the amount of viral replication in the supernatants by quantifying reverse transcriptase activity using an RT assay kit or by measuring the level of p24 antigen using an ELISA kit.

Data Analysis:

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined from the dose-response curve.

Visualization of HCV Replication Cycle

The following diagram illustrates the replication cycle of the Hepatitis C virus (HCV), a target for some pyrimidine-based antiviral agents.[3][4][6][16][17]

Caption: Simplified HCV replication cycle.

Pyrimidine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[18]

Mechanism of Action: Diverse Targets

Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidines, like trimethoprim, are potent inhibitors of bacterial DHFR, an essential enzyme in the folate biosynthesis pathway. This leads to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.

-

Inhibition of Cell Wall Synthesis: Certain pyrimidine derivatives can interfere with the synthesis of peptidoglycan, the major component of the bacterial cell wall, leading to cell lysis.[19][20][21]

-

Disruption of DNA and RNA Synthesis: By mimicking natural nucleobases, some pyrimidine analogs can be incorporated into bacterial DNA or RNA, leading to errors in replication and transcription.[18]

Structure-Activity Relationship of Antimicrobial Pyrimidines

The antimicrobial activity of pyrimidine derivatives is highly dependent on the substitution pattern around the core ring.

Key SAR Insights for Antimicrobial Pyrimidines: [22]

-

Substitutions at the 2- and 4-positions: Amino and substituted amino groups at these positions are often crucial for antibacterial activity.

-

5-Substituents: The nature of the substituent at the 5-position can significantly influence the spectrum of activity. For example, a benzyl group can confer potent activity.

-

Fused Ring Systems: Fusing other heterocyclic rings, such as thiazole or triazole, to the pyrimidine core can enhance antimicrobial potency.

Table 4: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives [22]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| a4 | 6.25 | 12.5 | 6.25 |

| a5 | 3.12 | 6.25 | 3.12 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of pyrimidine derivatives against bacterial and fungal strains.[8][23][24][25][26]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Pyrimidine derivative stock solutions in DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualization of Bacterial Cell Wall Synthesis

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis, a target for some antimicrobial pyrimidine derivatives.[19][20][21][27][28]

Caption: Simplified bacterial cell wall synthesis pathway.

Conclusion